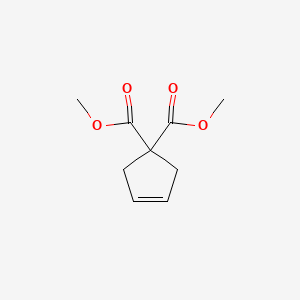

Dimethyl 3-cyclopentene-1,1-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl cyclopent-3-ene-1,1-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-12-7(10)9(8(11)13-2)5-3-4-6-9/h3-4H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQMIUYZOJQILOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC=CC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351391 | |

| Record name | Dimethyl 3-cyclopentene-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84646-68-4 | |

| Record name | Dimethyl 3-cyclopentene-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dimethyl 3-Cyclopentene-1,1-dicarboxylate from Dimethyl Malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dimethyl 3-cyclopentene-1,1-dicarboxylate, a valuable intermediate in organic synthesis, starting from dimethyl malonate. This document details the underlying chemical principles, experimental protocols, and quantitative data to facilitate its application in research and development.

Introduction

This compound is a key building block in the synthesis of various complex organic molecules and pharmacologically active compounds. Its cyclopentene scaffold and dicarboxylate functionality allow for diverse chemical transformations. The most common and efficient method for its preparation involves the dialkylation of dimethyl malonate with cis-1,4-dichloro-2-butene. This process proceeds via a base-mediated tandem alkylation and subsequent intramolecular cyclization.

Reaction Mechanism and Experimental Workflow

The synthesis is initiated by the deprotonation of dimethyl malonate using a strong base, typically a metal hydride or alkoxide, to form a resonance-stabilized enolate. This nucleophilic enolate then undergoes a double SN2 reaction with cis-1,4-dichloro-2-butene. The first alkylation is followed by a second intramolecular alkylation, which results in the formation of the five-membered ring of this compound.

The experimental workflow encompasses the reaction setup, execution, workup, and purification of the final product. A typical procedure involves the slow addition of a base to a solution of dimethyl malonate, followed by the introduction of cis-1,4-dichloro-2-butene and a period of heating. The reaction is then quenched, and the product is isolated through extraction and purified by distillation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound and its diethyl analog, providing a comparative overview of the reaction conditions and outcomes.

| Parameter | Dimethyl Ester Synthesis | Diethyl Ester Synthesis | Reference |

| Starting Malonate | Dimethyl malonate | Diethyl malonate | [1][2] |

| Alkylating Agent | cis-1,4-dichloro-2-butene | cis-1,4-dichloro-2-butene | [1][2][3] |

| Base | Lithium Hydride (LiH) | Lithium Hydride (LiH) or Sodium Ethoxide | [2][3] |

| Solvent | Tetrahydrofuran (THF) / N,N'-dimethylpropyleneurea (DMPU) | Dimethylformamide (DMF) | [2][3] |

| Temperature | 40-45 °C | 0 °C to Room Temperature | [2][3] |

| Reaction Time | 24 hours | 72 hours | [2][3] |

| Yield | 92% (of the dicarboxylic acid precursor) | 67% (distilled product) | [1][2] |

Detailed Experimental Protocols

The following protocol is adapted from a procedure for the synthesis of the corresponding dicarboxylic acid, with the isolation of the dimethyl ester intermediate being a key step.[2]

Materials and Equipment:

-

Two-necked, round-bottomed flask

-

Magnetic stirrer and stir bar

-

Nitrogen inlet and bubbler

-

Ice bath and oil bath

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

-

Dimethyl malonate

-

cis-1,4-dichloro-2-butene

-

Lithium hydride (LiH) powder

-

Dry Tetrahydrofuran (THF)

-

Dry N,N'-dimethylpropyleneurea (DMPU)

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: A dry, 1-L, two-necked, round-bottomed flask equipped with a magnetic stirring bar is charged under a nitrogen atmosphere with 33.0 g (0.250 mol) of dimethyl malonate, 50 mL of dry DMPU, and 450 mL of dry THF.[2]

-

Base Addition: The resulting solution is cooled to 0 °C using an ice bath. 5.00 g (0.629 mol) of lithium hydride powder is added in one portion.[2] The nitrogen flow is then discontinued, and the flask is connected to a bubbler.

-

Enolate Formation: The cooling bath is removed after 15 minutes, and the mixture is stirred at room temperature until hydrogen evolution ceases (approximately 2 hours).[2]

-

Alkylation: 28.4 mL (0.269 mol) of cis-1,4-dichloro-2-butene is rapidly added via syringe.[2]

-

Reaction: The reaction mixture is heated in an oil bath at 40-45 °C for 24 hours.[2]

-

Isolation of this compound: At this stage, the this compound can be isolated. The reaction mixture is cooled to room temperature and poured into a mixture of ether and hexane (1:4) and washed with water and brine. The organic layer is then dried over magnesium sulfate. The solvent is removed by rotary evaporation, and the crude product can be purified by vacuum distillation. A reported yield for a similar procedure leading to the diethyl ester was 67%, with the product distilling at 70-80 °C / 0.1 mm Hg.[3] For the dimethyl ester, a yield of up to 92% has been reported before subsequent hydrolysis.[2]

Alternative Synthetic Routes

While the dialkylation of dimethyl malonate is a primary route, other methods such as ring-closing metathesis (RCM) of dimethyl diallylmalonate can also yield the desired product.[4][5] This alternative may be advantageous in certain contexts, offering different substrate scope and reaction conditions.

Conclusion

The synthesis of this compound from dimethyl malonate and cis-1,4-dichloro-2-butene is a robust and high-yielding method. This guide provides the necessary technical details, including reaction mechanism, experimental workflow, quantitative data, and a detailed protocol, to enable researchers and professionals in drug development to effectively utilize this important synthetic intermediate. Careful control of reaction conditions, particularly the exclusion of moisture and the stoichiometry of reagents, is crucial for achieving high yields and purity.

References

Technical Guide: Synthesis of Dimethyl 3-cyclopentene-1,1-dicarboxylate via Alkylation

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides an in-depth technical guide on the preparation of dimethyl 3-cyclopentene-1,1-dicarboxylate. The primary method detailed is the alkylation of dimethyl malonate with a suitable dielectrophile, cis-1,4-dichloro-2-butene, to facilitate a ring-closing reaction. This synthesis is a key example of the malonic ester synthesis adapted for the creation of cyclic structures.

Reaction Principle and Mechanism

The synthesis of this compound is a classic application of the malonic ester synthesis, which utilizes the acidity of the α-hydrogens of a malonic ester. The reaction proceeds via two main steps:

-

Deprotonation: A strong base is used to deprotonate the α-carbon of dimethyl malonate, forming a nucleophilic enolate ion. The acidity of these protons (pKa ≈ 13 in DMSO) is due to the resonance stabilization of the resulting carbanion by the two adjacent carbonyl groups.[1]

-

Nucleophilic Alkylation: The enolate ion acts as a nucleophile and attacks an electrophilic substrate. For the formation of the cyclopentene ring, a bifunctional electrophile such as cis-1,4-dichloro-2-butene is used. The reaction proceeds as a double SN2 reaction, where the enolate first displaces one chlorine atom, and the subsequent intramolecular cyclization displaces the second, forming the five-membered ring.[1][2]

The overall transformation effectively converts an alkyl dihalide into a cyclic dicarboxylic acid ester, with the α-carbon of the malonate becoming a ring member.[1]

References

An In-depth Technical Guide to the Chemical Properties of Dimethyl 3-cyclopentene-1,1-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 3-cyclopentene-1,1-dicarboxylate is an organic compound with the chemical formula C₉H₁₂O₄. It is a diester derivative of cyclopentene, a five-membered unsaturated hydrocarbon ring. This molecule serves as a versatile building block in organic synthesis, offering a reactive scaffold for the construction of more complex molecular architectures. Its utility is primarily recognized in the synthesis of various cyclopentane and cyclopentene derivatives, which are core structures in numerous biologically active molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and known applications, with a focus on its relevance to chemical research and drug development.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₄ | [1] |

| Molecular Weight | 184.19 g/mol | [1] |

| CAS Number | 84646-68-4 | |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 205.1 °C at 760 mmHg | [1] |

| Melting Point | Approximately -30°C to -40°C | [1] |

| Density | 1.183 g/cm³ | [1] |

| Solubility | Soluble in organic solvents such as alcohol, ketone, and ether; insoluble in water. | [1] |

| Flash Point | 91.5 °C | [1] |

| Vapor Pressure | 0.255 mmHg at 25 °C | [1] |

| Refractive Index | 1.483 | [1] |

| Storage Condition | 2-8°C | [1] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

| Spectroscopy | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ = 5.62 (s, 2H), 3.75 (s, 6H), 3.03 (s, 4H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ = 172.8, 128.0, 58.9, 53.0, 41.1 |

Synthesis

This compound can be synthesized through the alkylation of dimethyl malonate with cis-1,4-dichloro-2-butene. A detailed experimental protocol for a similar reaction to produce the corresponding dicarboxylic acid, from which the dimethyl ester can be isolated, is provided below. The submitters of this procedure report that this compound can be isolated at an intermediate stage in 92% yield.

Experimental Protocol: Synthesis of 3-Cyclopentene-1,1-dicarboxylic Acid

This procedure describes the synthesis of the dicarboxylic acid, with the isolation of this compound being a key intermediate step.

Materials:

-

Dimethyl malonate

-

Dry N,N'-dimethylpropyleneurea (DMPU)

-

Dry tetrahydrofuran (THF)

-

Lithium hydride powder

-

cis-1,4-Dichloro-2-butene

-

Water

-

Lithium hydroxide monohydrate

-

Ethyl acetate

-

6 N Hydrochloric acid

-

Saturated aqueous sodium chloride solution

-

Sodium sulfate

Procedure:

-

A dry, 1-L, two-necked, round-bottomed flask equipped with a Teflon-covered magnetic stirring bar is charged under a current of nitrogen with 33.0 g (0.250 mol) of dimethyl malonate, 50 mL of dry DMPU, and 450 mL of dry THF.

-

The resulting solution is cooled in an ice bath and treated with 5.00 g (0.629 mol) of lithium hydride powder in one portion.

-

The nitrogen flow is discontinued, and the flask is capped with rubber septa and connected to a Nujol-filled bubbler.

-

After 15 minutes, the cooling bath is removed, and stirring is continued until hydrogen evolution is complete (approximately 2 hours).

-

28.4 mL (0.269 mol) of cis-1,4-dichloro-2-butene is then rapidly added by syringe.

-

The mixture is heated in an oil bath at 40-45°C for 24 hours. (At this stage, this compound can be isolated in approximately 92% yield).

-

After the mixture is cooled to 20°C, 50 mL of water is added dropwise, followed by 31.5 g (0.750 mol) of solid lithium hydroxide monohydrate.

-

The reaction mixture is stirred at 20°C for an additional 24 hours.

-

The mixture is then treated with 350 mL of water, stirred for 10 minutes, and transferred to a 2-L separatory funnel.

-

Neutral material is removed by extraction with five 500-mL portions of ethyl acetate, with each organic layer being back-washed with 30 mL of saturated aqueous sodium chloride solution.

-

The combined aqueous phases are acidified with 160 mL of 6 N hydrochloric acid and extracted three times with 500-mL portions of ethyl acetate.

-

The combined ethyl acetate extracts are washed three times with 100 mL of 3 N hydrochloric acid and twice with 50 mL of saturated aqueous sodium chloride solution, dried over sodium sulfate, filtered, and concentrated by rotary evaporation to yield 3-cyclopentene-1,1-dicarboxylic acid.

Synthesis Workflow Diagram

Reactivity and Applications

This compound is a valuable intermediate in organic synthesis. Its reactivity is centered around the carbon-carbon double bond and the two ester functionalities.

General Reactivity

-

Alkene Functionalization: The double bond can undergo various addition reactions, such as hydrogenation, halogenation, epoxidation, and dihydroxylation, to introduce new functional groups to the cyclopentane ring.

-

Ester Manipulation: The dimethyl ester groups can be hydrolyzed to the corresponding dicarboxylic acid, reduced to diols, or converted to other functional groups such as amides.

-

Building Block for Cyclopentane Derivatives: The molecule serves as a scaffold for the synthesis of a wide range of substituted cyclopentanes and cyclopentenes.

Role in Synthesis

This compound is a key precursor for the synthesis of other functionalized cyclopentene derivatives. For example, it can be transformed into methyl 3-cyclopentene-1-carboxylate. It is also known to be a co-product in the synthesis of dimethyl 2-vinylcyclopropane-1,1-dicarboxylate when cis-1,4-dichlorobutene-2 is used as a starting material.[2]

Applications in Drug Development

Logical Relationships in Reactivity

The chemical transformations of this compound can be logically categorized based on the reactive sites of the molecule.

Conclusion

This compound is a readily synthesized and versatile building block in organic chemistry. Its well-defined physicochemical properties and predictable reactivity make it a valuable tool for researchers and scientists. While its direct application in drug development is not yet widely documented, its potential as a starting material for the synthesis of novel bioactive cyclopentane and cyclopentene derivatives remains an area of interest for further exploration. This guide provides a solid foundation of its chemical properties and synthesis to aid in its application in research and development.

References

Technical Guide: Spectral and Synthetic Profile of Dimethyl 3-cyclopentene-1,1-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and synthetic methodology for Dimethyl 3-cyclopentene-1,1-dicarboxylate (CAS No. 84646-68-4). Due to the limited availability of experimental spectral data for the dimethyl ester, this guide presents detailed data for the closely related analog, Diethyl 3-cyclopentene-1,1-dicarboxylate, and provides predicted values for the target compound. This information is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Chemical Structure

Caption: Chemical structure of this compound.

Spectral Data

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Table 1: ¹H NMR Data for Diethyl 3-cyclopentene-1,1-dicarboxylate (CDCl₃, 300 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.61 | s | 2H | =CH |

| 4.19 | q, J = 7.2 Hz | 4H | OCH₂ |

| 3.02 | s | 4H | CH₂ |

| 1.26 | t, J = 7.2 Hz | 6H | CH₃ |

Predicted ¹H NMR Data for this compound: The spectrum is expected to be similar, with the key difference being the signals for the ester group. The quartet at ~4.2 ppm and the triplet at ~1.3 ppm would be replaced by a singlet at approximately 3.7 ppm, integrating to 6H, corresponding to the two equivalent methoxy (OCH₃) groups.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Table 2: ¹³C NMR Data for Diethyl 3-cyclopentene-1,1-dicarboxylate (CDCl₃, 75 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 172.2 | C=O |

| 127.8 | =CH |

| 61.5 | OCH₂ |

| 58.8 | C(CO₂Et)₂ |

| 40.8 | CH₂ |

| 14.0 | CH₃ |

Predicted ¹³C NMR Data for this compound: The carbon spectrum will also be very similar. The signal for the ester methyl carbons (OCH₃) is expected to appear around 52-53 ppm, replacing the OCH₂ and CH₃ signals of the ethyl group.

IR (Infrared) Spectroscopy Data

Table 3: Key IR Absorption Bands for Diethyl 3-cyclopentene-1,1-dicarboxylate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (alkane) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1650 | Weak | C=C stretch (alkene) |

| ~1250 | Strong | C-O stretch (ester) |

Predicted IR Data for this compound: The IR spectrum is expected to be nearly identical to the diethyl analog, with the characteristic strong ester carbonyl stretch around 1730 cm⁻¹ being the most prominent feature.

MS (Mass Spectrometry) Data

Table 4: Mass Spectrometry Data for Diethyl 3-cyclopentene-1,1-dicarboxylate (GC-MS)

| m/z | Interpretation |

| 212 | [M]⁺ (Molecular Ion) |

| 167 | [M - OEt]⁺ |

| 139 | [M - CO₂Et]⁺ |

| 67 | [C₅H₇]⁺ |

Predicted MS Data for this compound: The molecular ion peak [M]⁺ would be observed at m/z = 184. Key fragmentation peaks would be expected at m/z = 153 ([M - OMe]⁺) and m/z = 125 ([M - CO₂Me]⁺).

Experimental Protocols

The synthesis of this compound can be achieved through the alkylation of dimethyl malonate with cis-1,4-dichloro-2-butene. The following is a detailed protocol adapted from established procedures for the diethyl analog.[1]

Synthesis of this compound

Materials:

-

Dimethyl malonate

-

cis-1,4-dichloro-2-butene

-

Sodium hydride (NaH) or another suitable base

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride in mineral oil.

-

The mineral oil is removed by washing with anhydrous hexanes under a nitrogen atmosphere.

-

Anhydrous DMF is added to the flask, and the suspension is cooled to 0 °C in an ice bath.

-

A solution of dimethyl malonate in anhydrous DMF is added dropwise to the stirred suspension of sodium hydride over a period of 30 minutes.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

-

The mixture is cooled back to 0 °C, and a solution of cis-1,4-dichloro-2-butene in anhydrous DMF is added dropwise.

-

The reaction is allowed to warm to room temperature and is stirred for 24-48 hours.

-

The reaction is quenched by the slow addition of water.

-

The mixture is transferred to a separatory funnel and extracted three times with diethyl ether.

-

The combined organic layers are washed with water and then with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield this compound as a colorless oil.

Workflow Diagrams

Caption: Synthetic workflow for this compound.

Caption: Workflow for the spectroscopic characterization of the product.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Dimethyl 3-cyclopentene-1,1-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Dimethyl 3-cyclopentene-1,1-dicarboxylate. This document outlines the expected spectral data, detailed experimental protocols for data acquisition, and a logical workflow for the structural elucidation of this compound using NMR spectroscopy.

Predicted NMR Data

Due to the limited availability of directly published experimental spectra for this compound, the following data tables are based on predictive analysis and comparison with the structurally similar Diethyl 3-cyclopentene-1,1-dicarboxylate. These tables provide researchers with a reliable reference for the expected chemical shifts, multiplicities, and coupling constants.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3, H-4 | ~ 5.6 | Singlet | - | 2H |

| H-2, H-5 | ~ 3.0 | Singlet | - | 4H |

| -OCH₃ | ~ 3.7 | Singlet | - | 6H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~ 172 |

| C-3, C-4 | ~ 127 |

| -OCH₃ | ~ 52 |

| C-1 | ~ 58 |

| C-2, C-5 | ~ 40 |

Experimental Protocols

The following protocols provide a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

A standard protocol for preparing a sample for NMR analysis is as follows:

-

Sample Weighing: Accurately weigh approximately 5-20 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters

The following are general instrument parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

-

Spectrometer Frequency: 400 MHz or higher

-

Pulse Sequence: Standard single-pulse sequence

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

Spectral Width: 0-12 ppm

-

Temperature: 298 K

¹³C NMR Spectroscopy:

-

Spectrometer Frequency: 100 MHz or higher

-

Pulse Sequence: Proton-decoupled single-pulse sequence

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096 (or more, depending on concentration)

-

Spectral Width: 0-220 ppm

-

Temperature: 298 K

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the NMR analysis of this compound, from sample preparation to final data analysis and interpretation.

Caption: Workflow for NMR analysis of this compound.

Caption: Logical relationships in NMR signal assignment for structural elucidation.

An In-depth Technical Guide to the Formation of Dimethyl 3-cyclopentene-1,1-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Dimethyl 3-cyclopentene-1,1-dicarboxylate, a valuable intermediate in organic synthesis. This document details the mechanism of its formation, a step-by-step experimental protocol, and key quantitative data to facilitate its preparation and characterization in a laboratory setting.

Mechanism of Formation

The synthesis of this compound is typically achieved through the reaction of dimethyl malonate with cis-1,4-dichloro-2-butene in the presence of a base. The reaction proceeds via a tandem alkylation and intramolecular cyclization mechanism.

The process begins with the deprotonation of dimethyl malonate by a suitable base, such as lithium hydride or sodium methoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbon atoms of cis-1,4-dichloro-2-butene in an SN2 reaction, displacing a chloride ion and forming an intermediate. The newly formed intermediate then undergoes an intramolecular SN2 reaction, where the enolate attacks the remaining electrophilic carbon, displacing the second chloride ion and leading to the formation of the five-membered ring of this compound. A potential side product of this reaction is the corresponding vinylcyclopropane derivative.

Caption: Reaction mechanism for the formation of this compound.

Experimental Protocols

The following is a detailed methodology for the synthesis of this compound.

Materials and Reagents

-

Dimethyl malonate

-

cis-1,4-dichloro-2-butene

-

Lithium hydride (or Sodium methoxide)

-

Dry N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

N,N'-dimethylpropyleneurea (DMPU) (optional co-solvent)

-

Diethyl ether

-

Hexane

-

Water

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (or Sodium sulfate), anhydrous

Synthesis Procedure

-

Reaction Setup: A dry, two- or three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is flushed with dry nitrogen.

-

Addition of Reagents: To the flask, add dry DMF (or a mixture of THF and DMPU). Cool the solvent to 0 °C in an ice bath.

-

Base Addition: Slowly add lithium hydride to the stirred solution. Hydrogen gas will evolve. Stir the mixture at 0 °C until the gas evolution ceases (approximately 2 hours).

-

Addition of Dimethyl Malonate: Add dimethyl malonate dropwise to the reaction mixture at 0 °C.

-

Addition of Dichlorobutene: After the formation of the malonate enolate, add cis-1,4-dichloro-2-butene dropwise to the reaction mixture.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and then heat to 40-45 °C. Stir for 24-72 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing a mixture of diethyl ether and hexane (1:4) and water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent.

-

-

Purification:

-

Remove the solvent from the filtrate by rotary evaporation.

-

The crude product can be purified by vacuum distillation.

-

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

Reaction Parameters and Yields

| Parameter | Value | Reference |

| Starting Materials | Dimethyl malonate, cis-1,4-dichloro-2-butene | [1] |

| Base | Lithium hydride | [1] |

| Solvent | THF, DMPU | [1] |

| Reaction Temperature | 40-45 °C | [1] |

| Reaction Time | 24 hours | [1] |

| Yield | 92% (for the diacid precursor) | [1] |

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O₄ | [2] |

| Molar Mass | 184.19 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 205.1 °C at 760 mmHg | [2] |

| Density | 1.183 g/cm³ | [2] |

| ¹H NMR (CDCl₃, δ) | ~5.7 (m, 2H, CH=CH), ~4.2 (q, 4H, OCH₂), ~2.6 (d, 4H, CH₂), ~1.2 (t, 6H, CH₃) (values for diethyl ester, dimethyl ester will be similar with methyl singlet instead of ethyl quartet and triplet) | [3] |

| ¹³C NMR (CDCl₃, δ) | ~170 (C=O), ~130 (CH=CH), ~60 (OCH₂), ~55 (C(CO₂Me)₂), ~35 (CH₂) (values for diethyl ester, dimethyl ester will have a methoxy signal around 52 ppm) | [3] |

References

An In-depth Technical Guide to Dimethyl 3-cyclopentene-1,1-dicarboxylate (CAS 84646-68-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of Dimethyl 3-cyclopentene-1,1-dicarboxylate, with a focus on its chemical characteristics and its role as a synthetic building block.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 84646-68-4 | |

| Molecular Formula | C₉H₁₂O₄ | [3][4][5] |

| Molecular Weight | 184.19 g/mol | [3][4][5] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 205.1 °C at 760 mmHg | [3] |

| Density | 1.183 g/cm³ | [3] |

| Flash Point | 91.5 °C | [3] |

| Refractive Index | 1.483 | [3] |

| Storage Temperature | 2-8 °C | [4] |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and plausible synthetic route can be inferred from established methods for analogous compounds, such as diethyl 3-cyclopentene-1,1-dicarboxylate. The synthesis typically involves the alkylation of a malonic ester with a suitable 1,4-dihalogenated butene derivative.

General Experimental Protocol: Synthesis of 3-Cyclopentene-1,1-dicarboxylates

This protocol is adapted from the synthesis of related cyclopentene dicarboxylic acid derivatives.

Materials:

-

Dimethyl malonate

-

cis-1,4-Dichloro-2-butene

-

A suitable base (e.g., lithium hydride, sodium hydride)

-

Anhydrous aprotic solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF))

-

Reagents for workup and purification (e.g., water, ether, hexane, magnesium sulfate, brine)

Procedure:

-

Deprotonation of Dimethyl Malonate: In a flame-dried, multi-necked flask under an inert atmosphere (e.g., nitrogen or argon), the anhydrous aprotic solvent is added. Dimethyl malonate is then introduced. The solution is cooled in an ice bath, and the base is added portion-wise. The reaction mixture is stirred until the deprotonation is complete, which is often indicated by the cessation of gas evolution (if a hydride base is used).

-

Cyclization: To the resulting solution of the malonate enolate, cis-1,4-dichloro-2-butene is added slowly, maintaining a low temperature. After the addition, the reaction mixture is allowed to warm to room temperature and then may be heated to facilitate the intramolecular cyclization. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched by the careful addition of water. The product is then extracted into an organic solvent (e.g., a mixture of ether and hexane). The organic layer is washed sequentially with water and brine to remove any remaining DMF and inorganic salts.

-

Purification: The organic layer is dried over an anhydrous drying agent like magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.

Logical Workflow for Synthesis

Caption: A logical workflow diagram illustrating the key stages in the synthesis of this compound.

Biological Activity and Potential Applications in Drug Development

There is a lack of specific data on the biological activity of this compound in the scientific literature. Its primary utility has been as a precursor in organic synthesis. However, the cyclopentene and cyclopentenone ring systems are present in a variety of natural products and synthetic compounds that exhibit a broad range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.

Derivatives of cyclopentene, such as certain cyclopentenediones, have been reported to possess antibacterial and antifungal activities. Furthermore, some cyclopentene-containing molecules have been investigated as inhibitors of specific enzymes, highlighting the potential of this scaffold in drug design.

The presence of two ester groups in this compound offers handles for further chemical modifications. These esters can be hydrolyzed to the corresponding dicarboxylic acid, which can then be converted into amides, or other functional groups, allowing for the generation of a library of derivatives for biological screening.

Potential Research Directions

Given the limited biological data on this specific compound, future research could explore:

-

Antimicrobial Screening: Synthesis of derivatives and screening for activity against a panel of bacteria and fungi.

-

Enzyme Inhibition Assays: Testing against various enzyme targets, particularly those where cyclopentene-based inhibitors have shown promise.

-

Cytotoxicity Studies: Evaluation of the compound and its derivatives for potential anticancer activity against various cell lines.

Signaling Pathway - A Hypothesized Model

As there is no established biological target or mechanism of action for this compound, a diagram of a known signaling pathway is not applicable. However, should a derivative of this compound be found to inhibit a specific enzyme, for instance, a kinase involved in a cancer-related signaling pathway, a diagram could be constructed to illustrate its point of intervention.

Below is a hypothetical example of how such a diagram might be structured if a derivative was found to inhibit a hypothetical "Kinase X" in a generic cell signaling pathway.

Caption: A hypothetical signaling pathway showing the potential inhibitory action of a derivative of CAS 84646-68-4 on a target kinase.

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. While its direct biological applications have not been extensively explored, its structure represents a promising starting point for the synthesis of novel compounds with potential therapeutic value. Further research into the biological activities of its derivatives could open new avenues in drug discovery and development. The synthetic protocols and foundational data presented in this guide are intended to support such future investigations.

References

An In-depth Technical Guide to the Synthesis Pathways of C9H12O4 Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for various isomers of the molecular formula C9H12O4. The document details experimental protocols for the synthesis of key isomers, presents quantitative data in structured tables for comparative analysis, and visualizes reaction pathways and associated biological signaling cascades using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug discovery.

Introduction

The molecular formula C9H12O4 represents a diverse group of structural isomers with a wide range of biological activities. These compounds, often derived from natural products or synthesized for specific therapeutic applications, include substituted phenolic compounds, lactones, and other oxygenated aromatic derivatives. Their therapeutic potential spans from antifungal and antibacterial to anticancer and anti-inflammatory activities. Understanding the synthetic routes to these molecules is crucial for their further investigation and development as potential drug candidates. This guide focuses on the detailed synthesis and, where applicable, the mechanism of action of selected C9H12O4 isomers.

Synthesis Pathways and Experimental Protocols

This section outlines the synthesis of three representative isomers of C9H12O4: Methyl 3,4,5-trimethoxybenzoate, Asperlactone, and 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diol.

Methyl 3,4,5-trimethoxybenzoate

Methyl 3,4,5-trimethoxybenzoate is a key intermediate in the synthesis of various pharmaceuticals, including the antibacterial drug trimethoprim.[1] It is commonly synthesized from gallic acid through a two-step process involving methylation followed by esterification, or a one-step process.

2.1.1. Two-Step Synthesis from Gallic Acid

The traditional two-step synthesis involves the methylation of the hydroxyl groups of gallic acid, followed by the esterification of the carboxylic acid group.

-

Step 1: Methylation of Gallic Acid to 3,4,5-Trimethoxybenzoic Acid Gallic acid is reacted with a methylating agent, such as dimethyl sulfate, in the presence of a base.

-

Step 2: Esterification of 3,4,5-Trimethoxybenzoic Acid The resulting 3,4,5-trimethoxybenzoic acid is then esterified with methanol, typically under acidic catalysis, to yield the final product.

2.1.2. One-Step Synthesis from Gallic Acid

A more streamlined one-step synthesis has been developed to improve efficiency and reduce waste.[1] This method involves the simultaneous methylation and esterification of gallic acid.

Experimental Protocol: One-Step Synthesis of Methyl 3,4,5-trimethoxybenzoate [1]

-

To a reaction vessel, add gallic acid and N,N-dimethylformamide (DMF) as the solvent.

-

Add potassium carbonate as an acid-binding agent.

-

Introduce methyl chloride gas into the reaction mixture for esterification.

-

Heat the reaction mixture and maintain it at a specific temperature for a set duration.

-

After the reaction is complete, cool the mixture and recover the crude product.

-

Purify the crude product by recrystallization from methanol to obtain pure methyl 3,4,5-trimethoxybenzoate.

Quantitative Data for One-Step Synthesis of Methyl 3,4,5-trimethoxybenzoate

| Parameter | Value | Reference |

| Starting Material | Gallic Acid | [1] |

| Solvent | N,N-Dimethylformamide | [1] |

| Methylating/Esterifying Agent | Methyl Chloride | [1] |

| Acid-binding agent | Potassium Carbonate | [1] |

| Reaction Temperature | Not specified | [1] |

| Reaction Time | Not specified | [1] |

| Product Yield | Not specified | [1] |

Synthesis Pathway of Methyl 3,4,5-trimethoxybenzoate

Asperlactone

Asperlactone is a naturally occurring butenolide with antifungal and antibacterial properties, first isolated from Aspergillus species.[2][3] Its synthesis is a topic of interest for the development of new antimicrobial agents. While total chemical synthesis is complex, its biosynthesis by fungal strains has been studied.

Biosynthesis of Asperlactone

The biosynthesis of asperlactone in fungi like Aspergillus melleus proceeds through a polyketide pathway.[4]

Experimental Protocol: Isolation of Asperlactone from Fungal Culture [5]

-

Cultivation: Grow a high-yield strain of Aspergillus ochraceus in a suitable liquid medium (e.g., Potato Dextrose Broth) under optimal fermentation conditions (e.g., 25-30°C for 14-21 days with shaking).

-

Extraction: After incubation, separate the mycelia from the culture broth by filtration. Extract both the broth and the mycelia with an organic solvent such as ethyl acetate.

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Purification: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to isolate asperlactone. Further purification can be achieved by high-performance liquid chromatography (HPLC).

Quantitative Data for Asperlactone Isolation

| Parameter | Value | Reference |

| Fungal Strain | Aspergillus ochraceus | [5] |

| Culture Medium | Potato Dextrose Broth | [5] |

| Fermentation Time | 14-21 days | [5] |

| Extraction Solvent | Ethyl Acetate | [5] |

| Estimated Yield | 5 - 15 mg/L | [5] |

Proposed Biosynthetic Pathway of Asperlactone

1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diol

This diol is a versatile intermediate that can be derivatized to form compounds with potential chemoreversal activity in cancer therapy.[6] Its synthesis starts from the readily available 3,4,5-trimethoxybenzaldehyde.

Experimental Protocol: Synthesis of 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diol [6]

-

Wittig Reaction: React 3,4,5-trimethoxybenzaldehyde with a suitable phosphonium ylide (e.g., methyltriphenylphosphonium bromide) in the presence of a strong base to form the corresponding styrene derivative.

-

Dihydroxylation: Subject the styrene derivative to dihydroxylation using an oxidizing agent like osmium tetroxide (catalytic amount) with N-methylmorpholine N-oxide (NMO) as the co-oxidant to yield the vicinal diol.

Quantitative Data for the Synthesis of a Diol Intermediate

| Parameter | Value | Reference |

| Starting Material | 3,4,5-Trimethoxybenzaldehyde | [6] |

| Step 1 Reagents | Wittig Reagent, Base | [6] |

| Step 2 Reagents | Osmium tetroxide, NMO | [6] |

| Product | 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diol | [6] |

| Overall Yield | Not specified | [6] |

Synthesis Pathway of 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diol

Biological Activities and Signaling Pathways

Several isomers of C9H12O4 exhibit significant biological activities, making them attractive candidates for drug development.

Asperlactone: Antifungal Activity

Asperlactone has demonstrated notable antifungal properties.[2] A plausible mechanism of action involves the disruption of the fungal cell wall integrity (CWI) pathway.[2] This pathway is crucial for maintaining the structural integrity of the fungal cell wall, and its disruption can lead to cell lysis and death.

Hypothesized Signaling Pathway for Asperlactone's Antifungal Action

1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl Esters: Chemoreversal Activity

Derivatives of 1-(3,4,5-trimethoxyphenyl)ethane-1,2-diol have shown promise in overcoming multidrug resistance (MDR) in cancer cells.[6] This activity is believed to be mediated through the inhibition of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively pumps a wide range of anticancer drugs out of tumor cells.

Signaling Pathway of P-glycoprotein Inhibition

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Biosynthesis of fungal metabolites: asperlactone and its relationship to other metabolites of Aspergillus melleus - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl Esters, a Novel Compound Class with Potent Chemoreversal Activity - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physical Characteristics of Dimethyl 3-cyclopentene-1,1-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of Dimethyl 3-cyclopentene-1,1-dicarboxylate. The information is presented to support research, development, and quality control activities involving this compound.

Core Physical Properties

The physical properties of this compound are essential for its handling, characterization, and application in various chemical syntheses. The compound is a colorless to light yellow liquid under standard conditions. It is soluble in organic solvents such as alcohols, ketones, and ethers, but insoluble in water.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₉H₁₂O₄ |

| Molar Mass | 184.19 g/mol |

| Appearance | Colorless to light yellow liquid |

| Melting Point | Approximately -30°C to -40°C |

| Boiling Point | 205.1°C at 760 mmHg |

| Density | 1.183 g/cm³ |

| Refractive Index | 1.483 |

| Flash Point | 91.5°C |

| Vapor Pressure | 0.255 mmHg at 25°C |

| Solubility | Soluble in alcohol, ketone, and ether; insoluble in water. |

| Storage Condition | 2-8°C |

Experimental Protocols for Physical Characterization

Accurate determination of physical properties is critical for verifying the identity and purity of a chemical substance. The following are standard laboratory protocols for measuring the key physical characteristics of liquid organic compounds like this compound.

Determination of Boiling Point (Capillary Method)

The boiling point is a fundamental physical property that can indicate the purity of a liquid. The capillary method is a common and efficient technique for determining the boiling point of small quantities of a liquid.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[1][2] In the capillary method, a small, inverted capillary tube traps the vapor of the heated liquid. When the liquid's vapor pressure exceeds the atmospheric pressure, a steady stream of bubbles emerges. Upon cooling, the liquid enters the capillary tube at the moment the vapor pressure equals the atmospheric pressure, and the temperature at this point is the boiling point.[3][4][5]

Apparatus:

-

Thiele tube or similar heating bath (e.g., oil bath)

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or hot plate)

-

Stand and clamp

Procedure:

-

A few milliliters of the liquid sample are placed into the small test tube.[3]

-

A capillary tube, sealed at one end, is placed in the test tube with the open end submerged in the liquid.[2]

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped and immersed in a heating bath (Thiele tube or oil bath).[4]

-

The bath is heated gently and uniformly.[6]

-

As the temperature approaches the boiling point, bubbles will begin to emerge from the capillary tube. The heating is continued until a steady stream of bubbles is observed.[3]

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[3][4]

Determination of Melting Point

For compounds that are solid at or near room temperature, or for determining the freezing point of a liquid, the melting point is a crucial indicator of purity. A pure crystalline solid will have a sharp melting point range of 0.5-1.0°C.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. Impurities typically depress and broaden the melting point range.[6]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[6]

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Sample of the solidified compound

Procedure:

-

A small amount of the finely powdered solid sample is packed into a capillary tube to a depth of a few millimeters.[6][7]

-

The capillary tube is placed in the heating block of the melting point apparatus or attached to a thermometer and placed in a Thiele tube.[6]

-

The sample is heated at a steady and slow rate, especially near the expected melting point (approximately 1-2°C per minute).[6]

-

The temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the entire sample becomes liquid (final melting point) are recorded. This range is the melting point of the substance.[8]

Determination of Density

Density, the mass per unit volume, is a characteristic physical property of a substance.

Principle: The density of a liquid is determined by measuring its mass and volume.[9]

Apparatus:

-

Graduated cylinder or pycnometer (for higher accuracy)

-

Analytical balance

Procedure:

-

The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an analytical balance.[9][10]

-

A known volume of the liquid is added to the graduated cylinder or pycnometer. The volume should be read carefully from the bottom of the meniscus.[9][10]

-

The mass of the container with the liquid is then measured.[9][10]

-

The mass of the liquid is calculated by subtracting the mass of the empty container from the mass of the container with the liquid.

-

The density is calculated by dividing the mass of the liquid by its volume.[11]

Determination of Refractive Index

The refractive index is a measure of how much light bends as it passes through a substance and is a valuable tool for identifying and assessing the purity of a liquid.

Principle: The refractive index is the ratio of the speed of light in a vacuum to the speed of light in the substance.[12] An Abbe refractometer is commonly used to measure the refractive index of liquids by observing the critical angle of refraction.[12]

Apparatus:

-

Abbe refractometer

-

Dropper or pipette

-

Constant temperature water bath (optional, for precise measurements)

-

Solvent for cleaning (e.g., acetone or ethanol)

Procedure:

-

The prism of the Abbe refractometer is cleaned with a suitable solvent and allowed to dry.[13]

-

A few drops of the liquid sample are placed on the surface of the measuring prism using a clean dropper.[13][14]

-

The prism is closed and locked.

-

The light source is adjusted to illuminate the prism.

-

While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark fields is visible.[14]

-

The compensator knob is adjusted to eliminate any color fringes and sharpen the boundary line.[15]

-

The adjustment knob is used to align the sharp boundary line with the center of the crosshairs.[14]

-

The refractive index is read directly from the instrument's scale.[15]

-

The temperature at which the measurement is taken should also be recorded, as the refractive index is temperature-dependent.[13]

Experimental Workflow

The following diagram illustrates a general workflow for the physical characterization of a liquid chemical compound.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. cdn.juniata.edu [cdn.juniata.edu]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. Video: Boiling Points - Concept [jove.com]

- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. store.astm.org [store.astm.org]

- 9. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. homesciencetools.com [homesciencetools.com]

- 12. hinotek.com [hinotek.com]

- 13. youtube.com [youtube.com]

- 14. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 15. davjalandhar.com [davjalandhar.com]

Stability and storage of Dimethyl 3-cyclopentene-1,1-dicarboxylate

An In-depth Technical Guide: Stability and Storage of Dimethyl 3-cyclopentene-1,1-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, a key intermediate in various organic syntheses. The information is compiled from publicly available safety data sheets and chemical supplier information to ensure safe handling and maintain the integrity of the compound.

Chemical Stability and Handling

This compound is generally considered stable under recommended storage conditions[1]. To ensure its integrity, it is crucial to adhere to proper handling and storage protocols. Standard laboratory procedures should be followed, including the use of personal protective equipment such as gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area to avoid inhalation of any potential vapors[1].

Recommended Storage Conditions

Proper storage is paramount to prevent degradation. The compound should be stored in a tightly sealed container in a cool, well-ventilated area[1]. It is also advised to protect it from direct sunlight and sources of ignition[1]. While there is some variance in specific temperature recommendations, a controlled environment is consistently advised.

Quantitative Storage Data Summary

The following table summarizes the recommended storage temperatures found in various sources. It is important to note the lack of publicly available quantitative data on the degradation of this compound over time at these temperatures.

| Storage Parameter | Recommendation | Source Citation |

| General Storage | Store at room temperature. | [1] |

| Refrigerated Storage | 2-8°C | [2] |

| Controlled Environment | Stored in a controlled environment. | [3] |

Incompatible Materials and Decomposition

To prevent chemical reactions that could lead to degradation, this compound should not be stored with strong acids or alkalis, nor with strong oxidizing or reducing agents[1]. In the event of a fire, the compound may decompose and emit toxic fumes[1].

Logical Flow for Storage and Stability

The following diagram illustrates the relationship between storage conditions and the stability of this compound.

Caption: Logical flow of storage conditions affecting stability.

Experimental Protocols

-

Sample Preparation: Prepare multiple samples of the compound.

-

Storage Conditions: Store the samples under various conditions (e.g., different temperatures, light exposures, and in the presence of potential contaminants).

-

Time Points: Analyze the samples at predetermined time points.

-

Analytical Method: Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to quantify the parent compound and any degradation products.

-

Data Analysis: Analyze the data to determine the rate of degradation under each storage condition.

This would allow for the generation of quantitative data to establish a definitive shelf-life and optimal storage conditions.

References

Methodological & Application

Application Notes and Protocols: Dimethyl 3-cyclopentene-1,1-dicarboxylate in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 3-cyclopentene-1,1-dicarboxylate is a cyclic alkene functionalized with two electron-withdrawing ester groups, rendering it an activated dienophile for Diels-Alder reactions. This [4+2] cycloaddition reaction is a powerful tool in organic synthesis for the construction of six-membered rings with high stereocontrol. The resulting polycyclic frameworks are valuable intermediates in the synthesis of complex natural products and pharmaceutical agents. While specific examples of Diels-Alder reactions employing this compound are not extensively documented in readily available scientific literature, its structural similarity to other activated cyclopentene dienophiles suggests its utility in this capacity. These application notes provide a general framework for its use in Diels-Alder reactions, including a generalized experimental protocol, discussion of expected stereoselectivity, and the role of catalysis.

Introduction to Diels-Alder Reactions

The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene and a dienophile to form a cyclohexene ring.[1] This reaction is highly valued for its ability to form two new carbon-carbon bonds and up to four new stereocenters in a single step with a high degree of predictability.[2] The reactivity of the dienophile is a key factor in the success of the Diels-Alder reaction. Electron-withdrawing groups on the dienophile, such as the two methoxycarbonyl groups in this compound, lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.[3]

Application in Complex Molecule Synthesis

The rigid bicyclo[2.2.1]heptane (norbornene) derivatives formed from the Diels-Alder reaction of cyclopentene-based dienophiles with cyclic dienes are common structural motifs in natural products and have served as versatile intermediates in their total synthesis. The predictable stereochemistry of the Diels-Alder reaction allows for the strategic installation of functional groups, which can be further elaborated to construct complex molecular architectures.

General Experimental Protocol for Diels-Alder Reactions

The following is a generalized protocol for a thermally initiated Diels-Alder reaction. Researchers should optimize the specific conditions, including solvent, temperature, and reaction time, for their chosen diene.

Materials:

-

This compound (Dienophile)

-

Diene (e.g., cyclopentadiene, furan, anthracene)

-

Anhydrous solvent (e.g., toluene, xylene, dichloromethane)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

-

Addition of Reactants: Dissolve the dienophile in a minimal amount of the chosen anhydrous solvent. Add the diene (typically 1.0 to 1.2 equivalents). For volatile or reactive dienes like cyclopentadiene (which is generated by cracking its dimer), it may be necessary to add it slowly to the reaction mixture.

-

Reaction Conditions: Stir the mixture at the desired temperature. For many Diels-Alder reactions, heating under reflux is sufficient.[4] The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired Diels-Alder adduct.

-

Characterization: Characterize the purified product using standard analytical techniques, such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.

Lewis Acid Catalysis

The rate and stereoselectivity of Diels-Alder reactions can often be enhanced by the use of a Lewis acid catalyst.[5] Lewis acids, such as aluminum chloride (AlCl₃), boron trifluoride (BF₃), or zinc chloride (ZnCl₂), coordinate to one of the carbonyl oxygens of the ester groups on the dienophile.[6] This coordination increases the electron-withdrawing nature of the substituent, further lowering the LUMO energy of the dienophile and accelerating the reaction.[7] This can allow the reaction to proceed at lower temperatures and can improve the endo/exo selectivity.

Modification for Lewis Acid Catalysis:

-

The reaction is typically run at lower temperatures (e.g., 0 °C to room temperature).

-

The Lewis acid (0.1 to 1.0 equivalent) is added to the solution of the dienophile in an anhydrous, non-coordinating solvent (like dichloromethane) before the addition of the diene.

-

The work-up procedure will require an aqueous wash to quench and remove the Lewis acid.

Stereoselectivity: The Endo Rule

In the Diels-Alder reaction between a cyclic diene and a substituted dienophile, two diastereomeric products can be formed: the endo and the exo adduct.

-

Endo Product: The substituent(s) on the dienophile are oriented on the same side as the larger bridge of the newly formed bicyclic system.[8]

-

Exo Product: The substituent(s) on the dienophile are oriented on the opposite side of the larger bridge.[8]

The "endo rule" states that the endo product is typically the major, kinetically favored product.[9] This preference is attributed to favorable secondary orbital interactions between the p-orbitals of the electron-withdrawing groups on the dienophile and the developing pi-system of the diene in the transition state.[10] However, the exo product is often the thermodynamically more stable isomer due to reduced steric hindrance.[9] Therefore, higher reaction temperatures or longer reaction times can sometimes lead to an increased proportion of the exo product through a retro-Diels-Alder/Diels-Alder equilibration.

Data Presentation

| Diene | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Endo:Exo Ratio | Reference |

| e.g., Cyclopentadiene | None | Toluene | 80 | 6 | [Record your findings] | ||

| e.g., Furan | None | Xylene | 140 | 24 | [Record your findings] | ||

| e.g., Anthracene | None | Xylene | 140 | 12 | [Record your findings] | ||

| e.g., Cyclopentadiene | AlCl₃ | CH₂Cl₂ | 0 | 2 | [Record your findings] |

Visualizations

References

- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 2. The Diels-Alder reaction: a mainstay of organic chemistry - Strategian: Science Magazine [strategian.com]

- 3. Diels-Alder Reaction [organic-chemistry.org]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. Lewis acid catalysis - Wikipedia [en.wikipedia.org]

- 6. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 9. aklectures.com [aklectures.com]

- 10. chemtube3d.com [chemtube3d.com]

Application Notes and Protocols: Ring-Opening Metathesis Polymerization (ROMP) of Dimethyl 3-cyclopentene-1,1-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ring-Opening Metathesis Polymerization (ROMP) is a powerful and versatile technique for the synthesis of functional polymers with controlled architectures. This document provides detailed application notes and protocols for the ROMP of dimethyl 3-cyclopentene-1,1-dicarboxylate, a functionalized cyclic olefin monomer. The resulting polymer, poly(this compound), possesses ester functionalities that can be readily hydrolyzed to yield a polyanionic polymer with regularly spaced carboxylic acid groups. Such polymers are of significant interest in biomedical applications, particularly in drug delivery, due to their potential for biocompatibility and functional handles for drug conjugation or nanoparticle stabilization.

These protocols will guide researchers through the synthesis of the monomer, its polymerization via ROMP using a Grubbs-type catalyst, and the characterization of the resulting polymer. Furthermore, potential applications in drug development are discussed, highlighting the utility of the carboxylated polymer derivative.

Monomer Synthesis: this compound

The synthesis of this compound can be achieved via the alkylation of dimethyl malonate with cis-1,4-dichloro-2-butene. A detailed protocol for the analogous diethyl ester is available and can be adapted.[1][2]

Protocol: Synthesis of this compound

-

Materials:

-

Dimethyl malonate

-

Lithium hydride (LiH)

-

Dry N,N-dimethylformamide (DMF) or a mixture of dry N,N'-dimethylpropyleneurea (DMPU) and dry tetrahydrofuran (THF)[2]

-

cis-1,4-dichloro-2-butene

-

Ether

-

Hexane

-

Magnesium sulfate (MgSO₄)

-

Standard Schlenk line and glassware

-

-

Procedure:

-

Under an inert atmosphere (e.g., nitrogen), dissolve dimethyl malonate in dry DMF (or DMPU/THF mixture) in a flask and cool to 0 °C.

-

Slowly add lithium hydride to the stirred solution. Allow the hydrogen evolution to cease (approximately 2 hours).

-

Slowly add cis-1,4-dichloro-2-butene to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir for 72 hours.[1]

-

Quench the reaction by pouring it into a mixture of ether and hexane (1:4) and wash with water.

-

Separate the organic layer, wash with brine, and dry over magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound. A 92% yield has been reported for this step.[2]

-

Ring-Opening Metathesis Polymerization (ROMP)

The ROMP of ester-functionalized cyclopentene derivatives can be successfully carried out using ruthenium-based catalysts, such as Grubbs' 3rd generation catalyst.[3] The low ring strain of cyclopentene derivatives can be an obstacle, making the control of thermal equilibrium crucial for achieving high monomer conversion.[4]

Protocol: ROMP of this compound

-

Materials:

-

This compound (monomer)

-

Grubbs' 3rd Generation Catalyst (G3)

-

Anhydrous dichloromethane (DCM)

-

Ethyl vinyl ether (quenching agent)

-

Methanol (for precipitation)

-

Standard Schlenk line and glassware

-

-

Procedure:

-

Under an inert atmosphere, dissolve the desired amount of this compound in anhydrous DCM in a Schlenk flask.

-

In a separate vial, dissolve the appropriate amount of Grubbs' 3rd Generation Catalyst in a small amount of anhydrous DCM. The monomer-to-catalyst ratio can be varied to control the molecular weight of the resulting polymer.

-

Add the catalyst solution to the monomer solution via syringe and stir the reaction mixture at room temperature.

-

Monitor the polymerization progress by taking aliquots for ¹H NMR analysis to determine monomer conversion.

-

After the desired conversion is reached (or after a set reaction time, e.g., 2-4 hours), quench the polymerization by adding a few drops of ethyl vinyl ether.

-

Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol.

-

Isolate the polymer by filtration or centrifugation, wash with fresh methanol, and dry under vacuum to a constant weight.

-

Polymer Characterization

The synthesized poly(this compound) should be characterized to determine its structure, molecular weight, and thermal properties.

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure.

-

Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer.

Table 1: Representative Data for a Related Polymer (Poly(methoxycarbonyl cyclopentene)) [3]

| Parameter | Value |

| Number-Average Molecular Weight (Mn) | 20.8 kDa |

| Weight-Average Molecular Weight (Mw) | 34.6 kDa |

| Polydispersity Index (PDI) | 1.66 |

| Glass Transition Temperature (Tg) | -23 °C |

Note: The data presented is for a closely related polymer, poly(methoxycarbonyl cyclopentene), and should be considered as a reference. The properties of poly(this compound) may vary.

Application in Drug Development: A Platform for Drug Delivery

The ester groups on the poly(this compound) backbone can be hydrolyzed to yield a water-soluble polymer with pendant carboxyl groups. These carboxyl groups serve as excellent handles for various bioconjugation strategies, making the polymer a promising candidate for drug delivery applications.[5][6]

Key Advantages for Drug Delivery:

-

Biocompatibility: The polyanionic nature of the hydrolyzed polymer can enhance biocompatibility.

-

Drug Conjugation: Drugs can be covalently attached to the polymer backbone via the carboxyl groups.

-

Nanoparticle Formulation: The carboxylated polymer can be used to stabilize nanoparticles or form polymer micelles for drug encapsulation.[7]

-

Controlled Release: The polymer matrix can be designed for the controlled release of encapsulated or conjugated drugs.[8]

Experimental Workflow and Diagrams

Caption: Experimental workflow from monomer synthesis to a drug delivery system.

Caption: Simplified mechanism of Ring-Opening Metathesis Polymerization (ROMP).

References

- 1. prepchem.com [prepchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. rsc.org [rsc.org]

- 4. Ruthenium catalyzed equilibrium ring-opening metathesis polymerization of cyclopentene - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. utd-ir.tdl.org [utd-ir.tdl.org]

- 8. Carboxyl-functionalized mesoporous silica nanoparticles for the controlled delivery of poorly water-soluble non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Dimethyl 3-cyclopentene-1,1-dicarboxylate as a Dienophile in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dimethyl 3-cyclopentene-1,1-dicarboxylate as a dienophile in Diels-Alder reactions. This document includes its chemical properties, reactivity, a detailed experimental protocol for a representative reaction with cyclopentadiene, and expected analytical data for the resulting cycloadduct.

Introduction

This compound is a cyclic alkene functionalized with two electron-withdrawing methyl ester groups at a single carbon atom. This structural feature makes it an effective dienophile for [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. The electron-withdrawing nature of the ester groups activates the double bond towards reaction with a conjugated diene, leading to the formation of bicyclic systems. These resulting bicyclic scaffolds are valuable intermediates in the synthesis of complex organic molecules, including natural products and pharmaceutical agents.

Chemical Properties

| Property | Value |

| Chemical Formula | C₉H₁₂O₄ |

| Molecular Weight | 184.19 g/mol |

| CAS Number | 84646-68-4[1][2] |

| Appearance | Colorless to light yellow liquid[2] |

| Boiling Point | 205.1 °C at 760 mmHg[2] |

| Density | 1.183 g/cm³[2] |

| Solubility | Soluble in common organic solvents, insoluble in water.[2] |

Reactivity as a Dienophile

The reactivity of this compound in Diels-Alder reactions is governed by the presence of the two electron-withdrawing ester groups. These groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of a diene. This leads to a favorable cycloaddition reaction under thermal conditions.

A common and highly reactive diene used in conjunction with such dienophiles is cyclopentadiene. The reaction between this compound and cyclopentadiene is expected to proceed readily to form a bicyclo[2.2.1]heptene derivative.

Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene

This protocol describes the synthesis of Dimethyl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate via a Diels-Alder reaction between this compound and cyclopentadiene.

Materials:

-

This compound

-

Cyclopentadiene (freshly cracked from dicyclopentadiene)

-

Ethyl acetate (reagent grade)

-

Ligroin or Hexanes (reagent grade)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Ice bath

-

Hirsch funnel and filter flask

-

Melting point apparatus

-

NMR spectrometer

-

IR spectrometer

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a minimal amount of ethyl acetate.

-

Addition of Diene: To the stirred solution, add freshly cracked cyclopentadiene (1.1 eq).

-

Reaction Conditions: The reaction is typically exothermic and may proceed at room temperature. For less reactive dienes, gentle heating under reflux may be required. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Crystallization and Isolation: Upon completion of the reaction, cool the mixture to room temperature and then place it in an ice bath to induce crystallization of the product. If necessary, add a co-solvent like ligroin or hexanes to facilitate precipitation.[3]

-

Filtration: Isolate the crystalline product by vacuum filtration using a Hirsch funnel. Wash the crystals with a small amount of cold solvent (e.g., a mixture of ethyl acetate and ligroin) to remove any unreacted starting materials.

-

Drying: Dry the product under vacuum to obtain the final Dimethyl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate.

Expected Yield: Based on analogous reactions with similar dienophiles, a moderate to good yield is expected. For instance, the reaction of maleic anhydride with cyclopentadiene yields the corresponding adduct in approximately 27.6% yield under specific conditions.[3] Optimization of reaction time and temperature can lead to higher yields.

Characterization of the Product: Dimethyl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate

The structure of the resulting Diels-Alder adduct can be confirmed by standard spectroscopic methods.

Expected Spectroscopic Data:

The following data are predicted based on the known spectra of the analogous cis-Norbornene-5,6-endo-dicarboximide and related bicyclo[2.2.1]heptene derivatives.[3]

| Spectroscopy | Expected Peaks |

| ¹H NMR (CDCl₃, 300 MHz) | δ ~6.2-6.4 ppm (m, 2H, vinyl protons), ~3.7 ppm (s, 6H, two OCH₃ groups), ~3.2-3.5 ppm (m, 2H, bridgehead protons), ~1.5-1.8 ppm (m, 2H, bridge protons). |